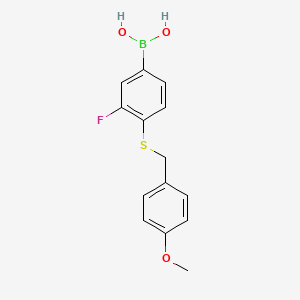

3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid

Vue d'ensemble

Description

3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid is a chemical compound with the molecular formula C14H14BFO3S . It has a molecular weight of 292.14 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H14BFO3S/c1-19-12-5-2-10 (3-6-12)9-20-14-7-4-11 (15 (17)18)8-13 (14)16/h2-8,17-18H,9H2,1H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound has a molecular weight of 292.14 . Its IUPAC name is 3-fluoro-4-[(4-methoxybenzyl)sulfanyl]phenylboronic acid .Applications De Recherche Scientifique

Summary of the Application

The compound “3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid” has been used in the synthesis of a new monomer, namely, 3,4-ethylenedioxythiophene bearing a fluoro-containing phenylboronic acid (EDOT–FPBA) for enzyme-free glucose sensing at physiological conditions .

Methods of Application

The EDOT–FPBA monomer is electropolymerized on a glassy carbon electrode (poly (EDOT–FPBA)/GCE) at a constant voltage . The electrochemical polymerization was optimized to obtain a low impedance film interface and then characterized by scanning electron microscopy, atomic force microscopy, water contact angle measurements, and electrochemical impedance spectroscopy .

Results or Outcomes

The specific interaction and pH dependence between poly (EDOT–FPBA)/GCE and glucose are detected by electrochemical impedance spectroscopy in a detection range from 0.05 to 25 mM with a detection limit of 0.05 mM at pH 7.0 . The poly (EDOT–FPBA) exhibits 6 times higher sensitivity under physiological pH conditions in comparison with phenylboronic acid and 3-pyridylboronic acid conjugated poly (3,4-ethylenedioxythiophene), due to the introduction of an electron-withdrawing F substituent into the benzene ring of phenylboronic acid (PBA) reducing the p Ka value of PBA . The sensitivity and the dynamic range cover all levels of blood glucose in the serum of patients with diabetes .

Suzuki Coupling in Organic Chemistry

Summary of the Application

4-Fluorophenylboronic acid, a compound similar to “3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid”, is used as a reactant in Suzuki coupling .

Methods of Application

Suzuki coupling is a type of palladium-catalyzed cross coupling reaction that uses boronic acids and organohalides . The reaction is typically performed using a microwave and a triton B catalyst .

Results or Outcomes

The Suzuki coupling reaction is a powerful method for creating carbon-carbon bonds and is widely used in the synthesis of various organic compounds .

Synthesis of Biologically Active Terphenyls

Summary of the Application

4-Fluorophenylboronic acid is also used to make novel biologically active terphenyls .

Methods of Application

The specific methods of synthesis can vary, but typically involve palladium-catalyzed cross-coupling reactions .

Results or Outcomes

The resulting terphenyl compounds have been found to exhibit various biological activities, making them of interest in the field of medicinal chemistry .

Nucleophilic Aromatic Substitution in Organic Chemistry

Summary of the Application

3-Fluoro-4-methoxybenzoic acid, a compound similar to “3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid”, can undergo various reactions, including Fischer esterification affording esters with ligustrazine moiety for the treatment of Alzheimer’s disease .

Methods of Application

The specific methods of synthesis can vary, but typically involve the transformation of 3-Fluoro-4-methoxybenzoic acid into benzoyl chloride using thionyl chloride to enhance its reactivity, thereby providing a platform for Friedel-Craft acylation reaction .

Results or Outcomes

The resulting esters with ligustrazine moiety have potential therapeutic applications in the treatment of Alzheimer’s disease .

Laboratory Chemicals, Food, Drug, Pesticide or Biocidal Product Use

Summary of the Application

3-Fluoro-4-methylphenylboronic acid, a compound similar to “3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid”, is used in laboratory chemicals, food, drug, pesticide or biocidal product use .

Methods of Application

The specific methods of application can vary, but typically involve the use of 3-Fluoro-4-methylphenylboronic acid as a reagent or additive in various chemical reactions or processes .

Results or Outcomes

The outcomes can vary depending on the specific application, but generally, the use of 3-Fluoro-4-methylphenylboronic acid can enhance the efficiency or effectiveness of the chemical reactions or processes .

Propriétés

IUPAC Name |

[3-fluoro-4-[(4-methoxyphenyl)methylsulfanyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BFO3S/c1-19-12-5-2-10(3-6-12)9-20-14-7-4-11(15(17)18)8-13(14)16/h2-8,17-18H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUYZRHIGCBXJIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)SCC2=CC=C(C=C2)OC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BFO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674437 | |

| Record name | (3-Fluoro-4-{[(4-methoxyphenyl)methyl]sulfanyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid | |

CAS RN |

1072946-13-4 | |

| Record name | (3-Fluoro-4-{[(4-methoxyphenyl)methyl]sulfanyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Methoxybenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1440432.png)

![c-[1-(4-Methoxy-benzyl)-piperidin-4-yl]-methylamine dihydrochloride](/img/structure/B1440436.png)

![4-Bromo-5,6,7,8-tetrahydro-[1,5]naphthyridine-2-carboxylic acid](/img/structure/B1440443.png)

![N-[2-(4-Ethylphenoxy)ethyl]-1-heptanamine](/img/structure/B1440447.png)

![3-([1,1'-Biphenyl]-4-ylmethoxy)piperidine hydrochloride](/img/structure/B1440454.png)

![4-[(Allyloxy)methyl]piperidine hydrochloride](/img/structure/B1440455.png)